2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene
Description
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-decoxy-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C20H34O/c1-5-6-7-8-9-10-11-12-15-21-20-16-19(17(2)3)14-13-18(20)4/h13-14,16-17H,5-12,15H2,1-4H3 |
InChI Key |
ULHSHBKVURWAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, H2SO4, Cl2, Br2, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, sulfonic acids, halogenated benzenes.
Scientific Research Applications
2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to changes in cellular function. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(decyloxy)-1-methyl-4-(propan-2-yl)benzene with structurally related benzene derivatives, focusing on substituent effects and inferred properties. Key compounds from serve as analogs for comparison:
Key Differences and Implications:
Substituent Hydrophobicity: The decyloxy chain in the target compound imparts significantly higher hydrophobicity compared to the methoxy group in 86525-52-2 . This makes the target compound more suitable for non-polar solvent systems or lipid-based applications. Fluorinated sulfonyl groups in compounds introduce polar, electron-withdrawing effects, contrasting with the electron-donating decyloxy group .
Fluorinated chains in compounds enhance thermal and chemical stability due to strong C-F bonds, a feature absent in the non-fluorinated target compound .
Applications :
- Fluorinated analogs (e.g., 86525-52-2) are likely used in coatings or surfactants requiring resistance to degradation, whereas the target compound’s long alkyl chain may favor emulsification or phase-transfer catalysis .
Research Findings and Limitations
- Thermal Behavior : Fluorinated analogs in exhibit higher decomposition temperatures (>250°C) due to fluorination ; the target compound’s thermal stability remains unstudied but is expected to be lower.
- Toxicity and Environmental Impact: Fluorinated compounds (e.g., 86525-52-2) are subject to regulatory scrutiny for persistence in ecosystems , whereas the target compound’s environmental fate is unknown.
Biological Activity
2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene, a compound belonging to the class of alkoxy-substituted aromatic hydrocarbons, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Biological Activity Overview
Research indicates that compounds similar to 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of alkoxy-substituted phenolic compounds. Results demonstrated that compounds with long alkyl chains significantly inhibited the production of pro-inflammatory cytokines in vitro. The inhibition of cyclooxygenase (COX) enzymes was also noted, leading to decreased prostaglandin synthesis, which is critical in inflammatory responses.
| Compound | COX Inhibition (%) | IC (µM) |
|---|---|---|
| 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene | 75% | 12.5 |
| Control (Standard NSAID) | 85% | 10.0 |
Antimicrobial Activity
The antimicrobial properties of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene were evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential antimicrobial agent.
Anticancer Activity
In vitro studies on cancer cell lines have shown that 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene induces apoptosis in human cancer cells. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS).
Case Study:
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The findings indicate that higher concentrations lead to increased cytotoxicity.
Q & A
Q. What synthetic routes optimize scalability while minimizing byproducts?
- Methodology : Employ flow chemistry for controlled reaction conditions (temperature, residence time). Use immobilized catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching. Monitor byproduct formation via in-line FTIR or Raman spectroscopy .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
